(Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO2S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one involves the condensation of 2-aminothiazole with 2,3-dimethylbenzaldehyde to form 3-(2,3-dimethylphenyl)-2-aminothiazole. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form (E)-3-(furan-2-yl)allylidene-3-(2,3-dimethylphenyl)-2-aminothiazolidin-4-one. Finally, the thioxo group is introduced by reacting the intermediate with Lawesson's reagent to form the desired compound.
Starting Materials
2-aminothiazole, 2,3-dimethylbenzaldehyde, furan-2-carbaldehyde, base, Lawesson's reagent
Reaction
Step 1: Condensation of 2-aminothiazole with 2,3-dimethylbenzaldehyde in the presence of a base to form 3-(2,3-dimethylphenyl)-2-aminothiazole., Step 2: Reaction of 3-(2,3-dimethylphenyl)-2-aminothiazole with furan-2-carbaldehyde in the presence of a base to form (E)-3-(furan-2-yl)allylidene-3-(2,3-dimethylphenyl)-2-aminothiazolidin-4-one., Step 3: Introduction of thioxo group by reacting the intermediate with Lawesson's reagent to form (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one.
properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-6-3-9-15(13(12)2)19-17(20)16(23-18(19)22)10-4-7-14-8-5-11-21-14/h3-11H,1-2H3/b7-4+,16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKFWNTZOPYMC-RMASLCFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one |
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